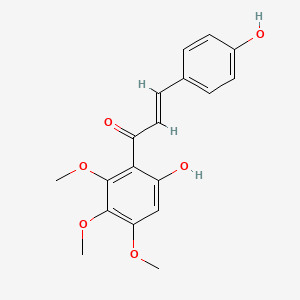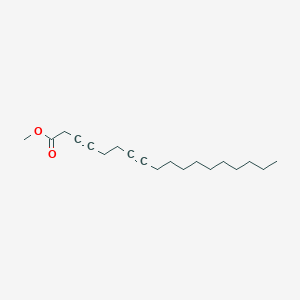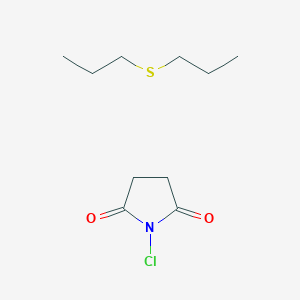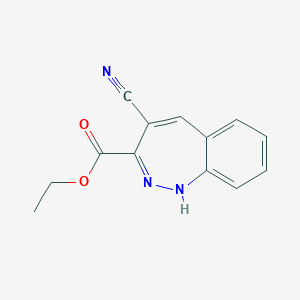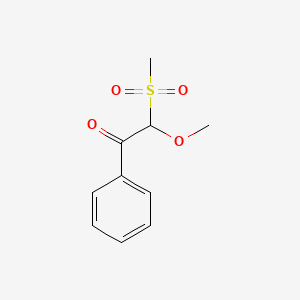
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one typically involves the reaction of methanesulfonyl chloride with 2-methoxy-1-phenylethan-1-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of methanesulfonic acid derivatives.
Reduction: Formation of methanesulfonyl alcohols.
Scientific Research Applications
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one involves its interaction with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack. The methoxy group can undergo oxidation or reduction, leading to various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the steric hindrance provided by the substituents .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Used in similar nucleophilic substitution reactions.
Tosylates: Similar sulfonyl compounds used as leaving groups in organic synthesis.
Methanesulfonic Acid: Used as a catalyst in various chemical reactions
Uniqueness
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one is unique due to the presence of both methanesulfonyl and methoxy groups, which provide distinct reactivity patterns. The phenyl group further enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
57928-23-1 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-methoxy-2-methylsulfonyl-1-phenylethanone |
InChI |
InChI=1S/C10H12O4S/c1-14-10(15(2,12)13)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
HRHIVUPUFBQFTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




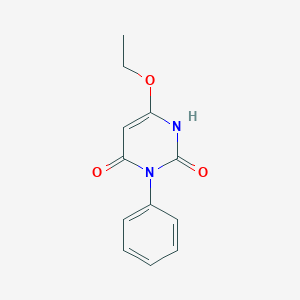
phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

